(Z)-2-(3-chloro-6-((phenylsulfonyl)imino)pyridazin-1(6H)-yl)acetamide
Overview
Description
(Z)-2-(3-chloro-6-((phenylsulfonyl)imino)pyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C12H11ClN4O3S and its molecular weight is 326.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity : A study investigated the reactivity of derivatives of 2-bromo-N-(phenylsulfonyl)acetamide, which is structurally related to the compound . The synthesized compounds exhibited good antimicrobial activity, with specific compounds showing high activity against most strains tested. Computational calculations provided confirmation for the anticipated new compounds (Fahim & Ismael, 2019).
Antimalarial and COVID-19 Applications : Another study focused on the synthesis of sulphonamides, including N-(phenylsulfonyl)acetamide derivatives, for their potential antimalarial activity. These compounds were also explored for their ADMET properties and potential effectiveness against COVID-19, with some showing promising results (Fahim & Ismael, 2021).
Metabolic Stability in Cancer Research : A research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, which are relevant in cancer treatment, highlighted the investigation of various 6,5-heterocycles, including compounds structurally similar to the one . This was to improve metabolic stability in cancer therapy applications (Stec et al., 2011).
Cardiac, Nephrotropic, Neuroprotective, Dermatological, and Cytostatic Applications : A patent analysis study listed pyridazino(4,5-b)indole-1-acetamide compounds for various potential applications, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic uses (Habernickel, 2002).
Radioactive Probes for Benzodiazepine Receptors : Synthesis of imidazo[1,2-α]pyridines, similar in structure to the compound of interest, were proposed as probes for studying Peripheral Benzodiazepine Receptors (PBR) in vivo using SPECT imaging, indicating applications in neurological research (Katsifis et al., 2000).
properties
IUPAC Name |
2-[(6Z)-6-(benzenesulfonylimino)-3-chloropyridazin-1-yl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O3S/c13-10-6-7-12(17(15-10)8-11(14)18)16-21(19,20)9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,18)/b16-12- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQGGWNBDIRJSE-VBKFSLOCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=NN2CC(=O)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=CC(=NN2CC(=O)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.